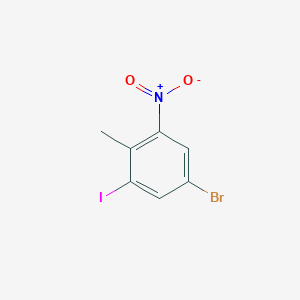

5-Bromo-1-iodo-2-methyl-3-nitrobenzene

Description

Contextual Importance of Substituted Aromatic Systems in Chemical Science and Organic Synthesis

Substituted aromatic systems are foundational to chemical science due to the influence substituents exert on the reactivity of the aromatic ring. numberanalytics.com A substituent, which is an atom or group of atoms replacing a hydrogen atom, can donate or withdraw electrons, thereby altering the electron density of the ring. numberanalytics.com This electronic influence is critical in dictating the course of key reactions such as electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). numberanalytics.com By understanding and controlling these substituent effects, chemists can direct reactions to specific positions on the ring and modulate reaction rates, which is an essential skill for designing and executing the synthesis of complex molecules with desired properties. numberanalytics.com The ability to introduce a wide variety of functional groups onto an aromatic framework is a cornerstone of organic synthesis, enabling the creation of everything from medicines to polymers. wisdomlib.orgwisdomlib.org

Overview of Polyhalogenated Arenes as Versatile Synthetic Intermediates

Haloarenes, which are aromatic compounds where one or more hydrogen atoms are replaced by halogens, are widely used as starting materials for synthesizing a broad range of organic compounds. ncert.nic.in Polyhalogenated arenes, containing multiple halogen substituents, are especially valuable as synthetic intermediates. rsc.org The presence of different halogens (e.g., bromine and iodine) on the same aromatic ring allows for selective functionalization. This is because the carbon-halogen bonds have different reactivities, particularly in metal-catalyzed cross-coupling reactions. For instance, the carbon-iodine bond is typically more reactive than the carbon-bromine bond, allowing for a reaction to occur selectively at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent transformation. This differential reactivity makes polyhalogenated arenes powerful and versatile building blocks in the construction of highly substituted molecules. rsc.org

Role of Nitroarenes as Fundamental Feedstocks and Building Blocks in Chemical Synthesis

Nitroarenes, organic compounds containing a nitro group (–NO₂) attached to an aromatic ring, are an important class of industrial chemicals. nih.gov They are among the most affordable and accessible materials in the chemical industry, serving as versatile building blocks and fundamental feedstocks. rsc.org The strong electron-withdrawing nature of the nitro group significantly influences the chemical properties of the aromatic ring, making nitroaromatic compounds resistant to oxidative degradation but facilitating reactions with nucleophiles. nih.govnih.govwikipedia.org Nitroarenes are used in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. nih.govnih.gov Furthermore, they are crucial precursors in the production of aromatic amines via reduction, which are themselves a major class of feedstocks for the chemical industry. nih.govwikipedia.org Many pharmaceuticals and bioactive molecules also have their origins in nitroaromatic compounds. nih.govmdpi.com

Research Significance of 5-Bromo-1-iodo-2-methyl-3-nitrobenzene within Advanced Organic Chemistry

This compound is a compound of significant research interest due to its nature as a highly functionalized and versatile synthetic intermediate. Its structure incorporates a unique combination of substituents, each offering distinct chemical reactivity that can be exploited in a controlled, sequential manner.

The key features contributing to its research significance are:

Orthogonal Reactivity of Halogens: The presence of both a bromo and an iodo substituent on the same ring is particularly valuable. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This allows chemists to selectively introduce a new functional group at the C1 position (iodine) while leaving the C5 position (bromine) available for a second, different coupling reaction under more forcing conditions. This "one-pot" or sequential functionalization is a powerful tool for rapidly building molecular complexity.

The Nitro Group as a Directing Group and Precursor: The strongly electron-withdrawing nitro group at C3 acts as a powerful meta-director. Furthermore, it can be readily reduced to an amino (–NH₂) group. This transformation converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group, completely altering the reactivity of the aromatic ring for subsequent synthetic steps. masterorganicchemistry.com

The Methyl Group as a Steric and Electronic Modifier: The methyl group at C2 is an activating, ortho-, para-director. Its presence influences the electronic nature of the ring and provides steric hindrance that can affect the regioselectivity of reactions on adjacent positions.

This specific arrangement of functional groups makes this compound an ideal substrate for synthesizing complex, polysubstituted aromatic compounds that would be difficult to access through other means. It serves as a pre-constructed scaffold onto which three or more additional points of diversity can be introduced through a series of selective chemical transformations, making it a valuable tool in drug discovery, materials science, and agrochemical research.

Compound Data

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 885519-15-3 | sigmaaldrich.com |

| Molecular Formula | C₇H₅BrINO₂ | sigmaaldrich.com |

| Molecular Weight | 341.93 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Light Yellow Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | DJUBNZOEBVGNEZ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | Molecular Formula |

|---|---|

| 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | C₇H₅BrClNO₂ |

| This compound | C₇H₅BrINO₂ |

| Aniline (B41778) | C₆H₅NH₂ |

| Anisole | C₇H₈O |

| Benzene (B151609) | C₆H₆ |

| Benzenesulfonic acid | C₆H₆O₃S |

| Bromobenzene | C₆H₅Br |

| m-Bromoaniline | C₆H₅BrN |

| m-Bromonitrobenzene | C₆H₄BrNO₂ |

| Chlorobenzene | C₆H₅Cl |

| m-Dinitrobenzene | C₆H₄N₂O₄ |

| Nitrobenzene (B124822) | C₆H₅NO₂ |

| o-Nitrotoluene | C₇H₇NO₂ |

| p-Bromotoluene | C₇H₇Br |

| Phenol | C₆H₅OH |

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-iodo-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJUBNZOEBVGNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1I)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646172 | |

| Record name | 5-Bromo-1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-15-3 | |

| Record name | 5-Bromo-1-iodo-2-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 1 Iodo 2 Methyl 3 Nitrobenzene and Analogous Systems

Retrosynthetic Analysis of 5-Bromo-1-iodo-2-methyl-3-nitrobenzene

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic pathways. The analysis involves disconnecting the functional groups from the aromatic core to identify simpler, commercially available starting materials.

Key Disconnections:

C-NO₂ Bond: The nitro group can be introduced via an electrophilic aromatic substitution (nitration) reaction. nih.gov The directing effects of the other substituents (bromo, iodo, and methyl) would need to be carefully considered to achieve the desired regiochemistry.

C-I and C-Br Bonds: The halogen atoms can be installed through electrophilic halogenation. masterorganicchemistry.com The order of introduction is crucial, as the activating and directing effects of the existing groups will influence the position of the incoming halogen.

C-CH₃ Bond: The methyl group could be present in the starting material or introduced via a Friedel-Crafts alkylation reaction. However, Friedel-Crafts reactions on highly substituted and deactivated rings can be challenging.

A plausible retrosynthetic pathway might start from a simpler substituted benzene (B151609), such as m-nitrotoluene. Subsequent halogenation steps, first bromination and then iodination (or vice-versa), would lead to the final product. The regioselectivity of these steps would be governed by the combined directing effects of the methyl and nitro groups. A novel synthetic route to similar 3-amino-5-halo-2-iodobenzoates has been developed using commercially available 2-aminobenzoates with a halogen at the C5 position as the starting material. researchgate.net

Strategies for Constructing Polyhalogenated and Polysubstituted Aromatic Cores

The synthesis of aromatic compounds with multiple substituents relies on a variety of strategic approaches. These can be broadly categorized into methods that build upon an existing aromatic ring and those that construct the ring itself.

Stepwise Multiple Halogenation and Coupling Reaction Strategies

This strategy involves the sequential introduction of halogen atoms onto an aromatic ring, often followed by cross-coupling reactions to introduce other functionalities. The success of this approach hinges on controlling the regioselectivity of each halogenation step. The directing effects of the substituents already present on the ring play a critical role. For instance, electron-donating groups (like methyl) are ortho-, para-directing and activating, while electron-withdrawing groups (like nitro) are meta-directing and deactivating. libretexts.org

In the context of this compound, one could envision starting with 2-methyl-3-nitrotoluene and sequentially introducing bromine and iodine. The order of these additions would be critical to obtaining the desired isomer.

Sequential Functionalization of Preformed Aromatic Cores

This approach focuses on the step-by-step modification of an already substituted aromatic ring. bath.ac.uk It allows for the precise installation of various functional groups. For example, a pre-existing functional group can be chemically transformed into another, or it can direct the introduction of a new substituent to a specific position. This method offers a high degree of control over the final substitution pattern. The functionalization of 2-phenylpyridine, for instance, has been achieved with complete regioselectivity by performing meta-functionalization followed by ortho-functionalization. bath.ac.uk

Benzannulation Strategies from Non-Aromatic Precursors

Benzannulation reactions offer a powerful alternative for constructing highly substituted benzene rings from acyclic precursors. rsc.orgnih.gov These methods involve the cyclization of appropriately designed linear molecules to form the aromatic core with the desired substitution pattern already in place. This can circumvent the regioselectivity issues often encountered in stepwise electrophilic aromatic substitutions.

One notable example is the [4+2] benzannulation, which can be used to synthesize polysubstituted phenols. illinois.edu Another approach is the [2+2+2] cyclotrimerization of alkynes, although controlling regioselectivity in intermolecular reactions can be challenging. rsc.org Organocatalytic benzannulation strategies have also emerged as versatile methods for assembling structurally diverse arenes under mild conditions. nih.gov

Introduction of Halogen Functionalities (Bromine and Iodine)

The introduction of bromine and iodine onto an aromatic ring is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Halogenation

This fundamental reaction involves the attack of the electron-rich aromatic ring on an electrophilic halogen species. masterorganicchemistry.com

Bromination: The bromination of aromatic compounds is often carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic ring. youtube.com

Iodination: Direct iodination with molecular iodine (I₂) is generally less facile than bromination or chlorination because iodine is less reactive. jove.com To overcome this, an oxidizing agent is typically required to convert I₂ into a more powerful electrophile, such as the iodonium (B1229267) ion (I⁺). jove.comwikipedia.org Common oxidizing agents include nitric acid, hydrogen peroxide, or copper salts. jove.comlibretexts.org For deactivated aromatic rings, such as those containing a nitro group, more potent iodinating reagents may be necessary. wikipedia.org

The mechanism for both bromination and iodination proceeds through a two-step process: formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore the aromaticity of the ring. libretexts.org

Interactive Data Table

Below is a summary of the synthetic strategies discussed:

| Strategy | Description | Key Features | Applicability to Target Molecule |

| Retrosynthetic Analysis | Working backward from the target molecule to identify simpler precursors. | Identifies potential synthetic routes and key bond disconnections. | Suggests starting from a substituted nitrotoluene and performing sequential halogenations. |

| Stepwise Halogenation | Sequential introduction of halogen atoms onto an aromatic ring. | Relies on controlling regioselectivity through substituent directing effects. | A viable route, but requires careful control of reaction conditions to achieve the correct isomer. |

| Sequential Functionalization | Step-by-step modification of a preformed aromatic core. | Offers high control over the final substitution pattern. | Could involve transformations of existing functional groups to install the desired substituents. |

| Benzannulation | Construction of the aromatic ring from acyclic precursors. | Can bypass regioselectivity issues of stepwise substitution. | A powerful but potentially more complex approach to assemble the core with all substituents in place. |

| Electrophilic Halogenation | Introduction of halogens via electrophilic aromatic substitution. | Standard method for bromination and iodination of aromatic rings. | The primary method for introducing the bromo and iodo groups onto the aromatic ring. |

Decarboxylative Halogenation Approaches for Iodo- and Bromo-Nitrobenzenes

Decarboxylative halogenation offers an alternative route to aryl halides from aromatic carboxylic acids, a process also known as the Hunsdiecker reaction. acs.orgnih.govwikipedia.orgbyjus.com This method can be particularly useful for synthesizing regioisomers that are difficult to obtain through direct electrophilic substitution. acs.orgnih.gov The reaction typically involves the treatment of a silver salt of a carboxylic acid with a halogen. wikipedia.org

Research has shown that benzoic acids bearing electron-withdrawing groups, such as a nitro group, can be successfully converted to their corresponding bromoarenes. stackexchange.com For example, isomeric nitrobenzoic acids have been converted to the corresponding bromonitroarenes in excellent yields. stackexchange.com More recent developments have explored catalytic versions of this reaction, avoiding the need for stoichiometric silver salts. princeton.edu For instance, a combination of CuI and oxygen has been found sufficient for the iododecarboxylation of ortho-nitrobenzoic acids. acs.orgnih.gov A "nitro-Hunsdiecker" reaction has also been described for the nitrodecarboxylation of certain aromatic carboxylic acids. datapdf.com

Sandmeyer-type Reactions for Aryl Halide Synthesis from Nitroarene Precursors via Diazotization

The Sandmeyer reaction is a powerful method for synthesizing aryl halides from primary aromatic amines via the formation of a diazonium salt. nih.govnumberanalytics.comwikipedia.org This two-step process involves:

Diazotization: The primary aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. researchgate.netchemedx.org

Substitution: The resulting diazonium salt is then treated with a copper(I) halide (CuBr for bromination, CuCl for chlorination) to replace the diazonium group with the corresponding halogen. nih.govlumenlearning.com For the synthesis of aryl iodides, treatment with potassium iodide is typically sufficient and does not always require a copper catalyst. lumenlearning.com

This method is particularly valuable for introducing halogens at positions that are not readily accessible through direct electrophilic substitution. For instance, starting from a nitroaniline, the amino group can be converted to a halogen. The presence of a nitro group, which is deactivating, can slow down the diazotization step, but the reaction still proceeds. quora.com The Sandmeyer reaction is a versatile tool for producing a wide range of substituted aryl halides. nih.govwikipedia.org

Introduction of the Nitro Group

The introduction of a nitro group onto the benzene ring is a classic example of electrophilic aromatic substitution, typically achieved using a mixture of nitric acid and sulfuric acid. numberanalytics.com

Regioselective Nitration of Substituted Benzene Derivatives

The position of nitration on a substituted benzene ring is dictated by the directing effects of the existing substituents. numberanalytics.com Activating groups direct nitration to the ortho and para positions, while deactivating groups direct it to the meta position. chemguideforcie.co.ukquora.com The regioselectivity can be very high, as seen in the nitration of benzonitrile (B105546) where the para-isomer can be obtained in significantly higher proportions than in traditional nitration reactions when using specific catalysts. cardiff.ac.uk The choice of nitrating agent and reaction conditions can also influence the regioselectivity. researchgate.netfrontiersin.org

Influence of Halogens and Methyl Group on Nitration Site Selectivity

Halogens are a unique class of substituents as they are deactivating yet ortho-, para-directing. libretexts.orgquora.comlibretexts.org Their inductive effect withdraws electron density, making the ring less reactive, but their resonance effect donates electron density to the ortho and para positions, making these sites more favorable for electrophilic attack compared to the meta position. quora.comlibretexts.org A methyl group, being an activating ortho-, para-director, will reinforce the directing effect of a halogen if they are positioned appropriately on the ring. stackexchange.com

In a molecule containing both halogens and a methyl group, the directing effects must be considered collectively. For example, in the nitration of 2-bromotoluene, the major products are formed by nitration ortho and para to the methyl group, and ortho and para to the bromine atom. spu.edu The steric hindrance from existing groups also plays a crucial role in determining the final product distribution. jove.com

Data Tables

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -CH₃ (Methyl) | Activating | ortho, para |

| -NO₂ (Nitro) | Deactivating | meta |

| -Br (Bromo) | Deactivating | ortho, para |

| -I (Iodo) | Deactivating | ortho, para |

Data compiled from multiple sources. chemguide.co.ukchemguideforcie.co.uklibretexts.orgquora.comlibretexts.org

Table 2: Overview of Synthetic Reactions for Aryl Halide and Nitroarene Formation

| Reaction | Starting Material | Reagents | Product |

| Electrophilic Halogenation | Substituted Benzene | Halogen + Lewis Acid | Halogenated Arene |

| Decarboxylative Halogenation | Aromatic Carboxylic Acid | Halogen Source (e.g., Br₂, I₂) | Aryl Halide |

| Sandmeyer Reaction | Primary Aromatic Amine | 1. NaNO₂, H⁺2. CuX (X=Cl, Br) or KI | Aryl Halide |

| Electrophilic Nitration | Substituted Benzene | HNO₃, H₂SO₄ | Nitroarene |

This table provides a general overview of the reaction types discussed.

Introduction of the Methyl Group

The introduction of a methyl group onto a benzene ring that is already substituted with bromo, iodo, and nitro groups presents significant chemical challenges. The electronic properties of the existing substituents will heavily influence the feasibility and outcome of methylation reactions.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds to an aromatic ring. mt.com This electrophilic aromatic substitution reaction typically involves reacting an alkyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

The general mechanism involves the formation of a carbocation or a related electrophilic species from the alkylating agent and the Lewis acid. This electrophile then attacks the electron-rich aromatic ring. mt.com

However, the application of Friedel-Crafts alkylation to a substrate like bromo-iodo-nitrobenzene for the synthesis of this compound is highly problematic. The nitro group (-NO₂) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. docbrown.infoyoutube.comstackexchange.com This deactivation is often so pronounced that Friedel-Crafts reactions fail to proceed. In fact, nitrobenzene (B124822) is frequently used as a solvent for Friedel-Crafts reactions precisely because it is largely unreactive under the typical reaction conditions. stackexchange.comquora.com

Furthermore, even if a reaction could be forced, the directing effects of the substituents would need to be considered. The nitro group is a meta-director, while the halogen atoms (bromo and iodo) are ortho-, para-directors. The interplay of these directing effects on a polysubstituted ring would likely lead to a mixture of isomers, making it difficult to selectively synthesize the desired product. libretexts.org Another significant limitation of Friedel-Crafts alkylation is the propensity for carbocation rearrangements and polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. docbrown.infoyoutube.com

Given these substantial limitations, direct methylation of a bromo-iodo-nitrobenzene precursor via Friedel-Crafts alkylation is not considered a viable synthetic strategy. Alternative methods that are more tolerant of deactivating groups are required.

Palladium-catalyzed cross-coupling reactions represent a more modern and versatile approach for the formation of carbon-carbon bonds and are often compatible with a wider range of functional groups, including nitro groups. While direct palladium-catalyzed methylation of a C-H bond on a nitroarene is not a standard transformation, related cross-coupling reactions provide a plausible pathway.

A potential strategy would involve a cross-coupling reaction between a suitable organometallic methylating agent and a precursor molecule, such as a dihalo-nitro-iodobenzene. For instance, a Stille, Suzuki, or Negishi coupling could be envisioned.

A study on the palladium-catalyzed Sonogashira cross-coupling of 1-iodo-4-nitrobenzene (B147127) with phenylacetylene (B144264) demonstrates that palladium catalysis is effective even in the presence of a nitro group. nih.gov This suggests that other palladium-catalyzed couplings on similar substrates could be successful. Research has also been conducted on the palladium-catalyzed N-methylation of nitroarenes using methanol (B129727) as the methylating agent, indicating the compatibility of nitroarenes with palladium catalysis under specific conditions. nih.govresearchgate.net

A hypothetical palladium-catalyzed methylation to form a related toluene (B28343) derivative might involve the following general parameters:

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Common and effective catalysts for cross-coupling. |

| Ligand | Phosphine-based (e.g., XPhos, SPhos) | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Methylating Agent | CH₃B(OH)₂ (Suzuki), (CH₃)₄Sn (Stille) | Readily available and effective in cross-coupling reactions. |

| Base | K₂CO₃, Cs₂CO₃ | Essential for the transmetalation step in the Suzuki coupling. |

| Solvent | Toluene, Dioxane, DMF | Common solvents for cross-coupling reactions. |

This approach would likely involve the synthesis of a precursor molecule where one of the positions is substituted with a group suitable for cross-coupling, which is then replaced by a methyl group in the final step.

Optimized Reaction Conditions and Process Parameters for the Synthesis of this compound

Optimizing the reaction conditions is crucial for maximizing the yield and purity of a complex target molecule like this compound. The specific parameters to be optimized would depend on the chosen synthetic route.

For a multi-step synthesis that might involve nitration, halogenation, and a final palladium-catalyzed methylation, each step would require individual optimization. Drawing from general principles for similar reactions, the following parameters would be key considerations.

For a Nitration Step:

Research on the synthesis of nitrobenzene using a sulfated silica (B1680970) catalyst highlights the importance of catalyst concentration, reaction time, and temperature. koreascience.kr These factors directly influence the yield and selectivity of the reaction.

| Parameter | Range/Value | Effect on Reaction |

| Temperature | 50-60 °C | Controls reaction rate and minimizes side-product formation. |

| Reaction Time | 2-3 hours | Ensures complete conversion without product degradation. |

| Catalyst Conc. | Varies | Affects the rate of nitration. |

For a Hypothetical Palladium-Catalyzed Methylation Step:

The efficiency of a palladium-catalyzed cross-coupling reaction is highly dependent on a number of variables. Studies on related transformations provide a guide to the parameters that would need to be optimized. nih.govsemanticscholar.org

| Parameter | Range/Value | Effect on Reaction |

| Catalyst Loading | 0.01-5 mol % | Lowering catalyst loading reduces cost, but too little can lead to an incomplete reaction. |

| Ligand-to-Metal Ratio | 1:1 to 2:1 | Affects the stability and activity of the catalyst. |

| Base Strength/Conc. | 2-3 equivalents | Crucial for reaction kinetics and yield, especially in Suzuki couplings. |

| Temperature | 80-120 °C | Higher temperatures often required to drive the reaction to completion. |

The optimization process would likely involve a Design of Experiments (DoE) approach, such as response surface methodology, to systematically investigate the effects of multiple variables and their interactions to identify the optimal conditions for the synthesis of this compound. koreascience.kr

Reactivity and Mechanistic Investigations of 5 Bromo 1 Iodo 2 Methyl 3 Nitrobenzene

Substituent Effects on Aromatic Ring Reactivity and Orientation

The reactivity of an aromatic ring towards electrophilic attack is profoundly influenced by the nature of the substituents it carries. These substituents can either increase the electron density of the ring, thereby activating it, or decrease the electron density, leading to deactivation. msu.eduvedantu.com

Activating and Deactivating Nature of Methyl and Nitro Groups

Substituents on a benzene (B151609) ring can significantly alter the rate of electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comlibretexts.org Activating groups increase the reaction rate compared to unsubstituted benzene, while deactivating groups decrease it. masterorganicchemistry.com This effect is primarily due to the substituent's ability to donate or withdraw electron density from the aromatic ring. vedantu.com

The methyl group (-CH₃) is classified as an activating group. masterorganicchemistry.com It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. chemistrysteps.com For instance, toluene (B28343) (C₆H₅CH₃) undergoes nitration about 25 times faster than benzene.

Conversely, the nitro group (-NO₂) is a potent deactivating group. libretexts.org It strongly withdraws electron density from the aromatic ring through both a resonance and an inductive effect. masterorganicchemistry.com This withdrawal of electron density makes the ring significantly less nucleophilic and therefore much less reactive towards electrophiles. lumenlearning.com For example, the nitration of nitrobenzene (B124822) is approximately 10⁵ times slower than that of benzene.

The halogens, bromine (-Br) and iodine (-I) , are also considered deactivating groups. pbworks.com While they possess lone pairs that can donate electron density through resonance, their strong electronegativity leads to a dominant inductive electron withdrawal, which deactivates the ring. msu.edulibretexts.org

A summary of the nature of the substituents on 5-Bromo-1-iodo-2-methyl-3-nitrobenzene is presented in the table below.

| Substituent | Effect on Reactivity | Primary Mechanism |

| -CH₃ (Methyl) | Activating | Inductive Effect (electron-donating) |

| -NO₂ (Nitro) | Strongly Deactivating | Resonance and Inductive Effects (electron-withdrawing) |

| -Br (Bromo) | Deactivating | Inductive Effect (electron-withdrawing) > Resonance Effect (electron-donating) |

| -I (Iodo) | Deactivating | Inductive Effect (electron-withdrawing) > Resonance Effect (electron-donating) |

Ortho/Para and Meta Directing Effects of Individual Substituents

In addition to influencing the rate of reaction, substituents also determine the regioselectivity of further electrophilic substitution. pressbooks.pub They direct incoming electrophiles to specific positions on the aromatic ring.

Ortho/Para Directors : These groups direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. Activating groups and halogens are typically ortho/para directors. pbworks.comjove.com The methyl group, being an activating group, is an ortho/para director. jove.com The bromine and iodine atoms, despite being deactivating, are also ortho/para directors due to their ability to stabilize the arenium ion intermediate through resonance. pbworks.compsiberg.com

Meta Directors : These groups direct incoming electrophiles to the meta position. Deactivating groups (with the exception of halogens) are generally meta directors. pressbooks.pubpsiberg.com The nitro group is a strong deactivating group and therefore a meta director. numberanalytics.com This is because the ortho and para positions are significantly destabilized by the electron-withdrawing nature of the nitro group. chemistrysteps.com

The directing effects of the individual substituents of this compound are summarized in the table below.

| Substituent | Directing Effect |

| -CH₃ (Methyl) | Ortho, Para |

| -NO₂ (Nitro) | Meta |

| -Br (Bromo) | Ortho, Para |

| -I (Iodo) | Ortho, Para |

Synergistic and Antagonistic Directing Effects in this compound

In the case of this compound, the directing effects are largely antagonistic. The activating methyl group directs ortho and para to itself (positions 1 and 6, and 4). The bromo and iodo groups also direct ortho and para. The strongly deactivating nitro group directs meta to itself (positions 1 and 5).

When an activating and a deactivating group are present, the position of the incoming electrophile is primarily dictated by the activating group. chemistrysteps.com In situations with multiple activating or multiple deactivating groups, the most strongly activating or least strongly deactivating group exerts the most control. ucalgary.ca

Electrophilic Aromatic Substitution (EAS) of this compound

The introduction of a new electrophile to the this compound ring will be governed by the cumulative effects of the existing substituents.

Predicted Regioselectivity for Further Electrophilic Functionalization

To predict the most likely position for further electrophilic attack, we must consider the directing effects of all four substituents. The available positions for substitution are C4 and C6.

The Methyl Group (-CH₃ at C2): This is the sole activating group and will therefore have the most significant influence on the regioselectivity. It directs ortho to itself (to C1 and C3, which are already substituted) and para (to C6).

The Nitro Group (-NO₂ at C3): This is a strong meta-director, directing to C1 and C5, which are already substituted.

The Bromo Group (-Br at C5): This is an ortho, para-director. It directs ortho to C4 and C6, and para to C2 (already substituted).

The Iodo Group (-I at C1): This is an ortho, para-director. It directs ortho to C2 (already substituted) and C6, and para to C4.

Considering these effects:

Position C6: is favored by the para-directing effect of the activating methyl group and the ortho-directing effects of the bromo and iodo groups.

Position C4: is favored by the ortho-directing effect of the bromo group and the para-directing effect of the iodo group.

Due to the powerful activating and directing influence of the methyl group, the C6 position is the most probable site for electrophilic attack. The synergistic directing effects of the methyl, bromo, and iodo groups towards this position, coupled with the fact that the methyl group is the strongest activator, strongly support this prediction. chemistrysteps.com Steric hindrance from the adjacent iodo group at C1 might slightly disfavor substitution at C6, but the electronic effects are expected to dominate.

Kinetic and Thermodynamic Considerations in EAS Pathways

The outcome of a chemical reaction can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that is formed the fastest. libretexts.org This corresponds to the reaction pathway with the lowest activation energy. jackwestin.com

Thermodynamic Control: At higher temperatures, the reaction may become reversible, leading to thermodynamic control. libretexts.org In this scenario, the major product is the most stable one, which may not be the one that forms the fastest. jackwestin.com

In the electrophilic aromatic substitution of this compound, the formation of the arenium ion intermediate is the rate-determining step. masterorganicchemistry.com The stability of this intermediate is key to determining the kinetic product. The arenium ion leading to substitution at the C6 position is expected to be the most stable due to the stabilization provided by the electron-donating methyl group. Therefore, the product of substitution at C6 is predicted to be the kinetic product.

Given the irreversible nature of many electrophilic aromatic substitution reactions, it is likely that the kinetically favored product will also be the isolated product. For a different thermodynamic product to be favored, the reaction would need to be reversible, allowing for the less stable, kinetically formed product to revert to the intermediate and then form the more stable thermodynamic product. libretexts.org In the context of this specific molecule, the steric hindrance between the incoming electrophile at C6 and the adjacent iodine atom at C1 could potentially make the C6-substituted product less thermodynamically stable than the C4-substituted product. However, the strong electronic preference for C6 substitution makes it the most probable outcome under typical EAS conditions.

Nucleophilic Aromatic Substitution (SNAr) of this compound

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly substituted aromatic compounds. wikipedia.org For this compound, the presence of both halogen substituents and a strong electron-withdrawing nitro group dictates its reactivity towards nucleophiles. The SNAr mechanism typically proceeds via a two-step addition-elimination process involving a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org

The viability of the SNAr pathway is highly dependent on the electronic nature of the substituents on the aromatic ring. Aromatic rings are typically electron-rich and thus not susceptible to attack by nucleophiles. However, the presence of potent electron-withdrawing groups (EWGs) can decrease the electron density of the ring, facilitating nucleophilic attack. wikipedia.orgnumberanalytics.com

In SNAr reactions, the nature of the leaving group has a profound and somewhat counterintuitive effect on the reaction rate. Unlike in aliphatic Sₙ2 reactions where iodide is an excellent leaving group due to the weak C-I bond, the trend is often inverted in SNAr reactions. wikipedia.orgmasterorganicchemistry.com The typical reactivity order for halogens as leaving groups in SNAr is F > Cl ≈ Br > I. wikipedia.orgnih.gov

This trend is because the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group. stackexchange.comuomustansiriyah.edu.iq The more electronegative the halogen, the more it withdraws electron density from the carbon atom to which it is attached (the ipso-carbon), making this carbon more electrophilic and thus more susceptible to nucleophilic attack. uomustansiriyah.edu.iqwikipedia.org

For this compound, this "element effect" suggests that the C-Br bond would be more reactive towards nucleophilic substitution than the C-I bond, assuming a classic SNAr mechanism where the first step is rate-limiting. nih.gov However, factors such as the nucleophile, solvent, and the potential for the second step (aromatization) to become rate-limiting can influence this selectivity. nih.gov

Table 1: Relative Reactivity of Halogens as Leaving Groups in a Typical SNAr Reaction This table illustrates the general trend of leaving group ability in SNAr reactions, showing that more electronegative halogens often lead to faster reactions.

| Leaving Group (X) | Relative Rate (kₓ/kᵣ) |

| F | 3300 |

| Cl | 4.5 |

| Br | 4.3 |

| I | 1.0 |

| (Data is generalized from studies on similar activated aryl halides and serves for illustrative purposes). masterorganicchemistry.com |

The traditional textbook mechanism for SNAr reactions is a two-step process featuring a distinct Meisenheimer intermediate. wikipedia.orgwikipedia.org However, recent computational and experimental studies have revealed that many SNAr reactions may proceed through a concerted mechanism (cSₙAr), where bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state. springernature.comnih.govresearchgate.net

The choice between a stepwise and concerted pathway is influenced by several factors:

Stability of the Meisenheimer Intermediate : A stepwise mechanism is favored when the intermediate is significantly stabilized. This stabilization is greatest with multiple, strong electron-withdrawing groups (like –NO₂) and a poor leaving group (like F⁻), which slows the second elimination step. researchgate.netbris.ac.uk

Leaving Group Ability : A better leaving group facilitates the elimination step. If elimination becomes very fast, it can merge with the addition step, leading to a concerted process. springernature.com

Arene Substitution : Less activated or electron-rich aromatic systems are more likely to undergo concerted substitution. nih.gov

In the case of this compound, the presence of a single, powerful nitro group suggests that a stepwise mechanism via a Meisenheimer complex is highly plausible. researchgate.net However, since bromide and iodide are better leaving groups than fluoride (B91410), the lifetime of the intermediate may be short. springernature.comacs.org Detailed kinetic isotope effect studies and computational modeling would be required to definitively distinguish between a stepwise, concerted, or borderline mechanism for this specific substrate. researchgate.netbris.ac.uk Recent research suggests that stepwise mechanisms are less common than previously thought, often restricted to cases with fluoride leaving groups and strong nitro-group activation. springernature.comacs.org

While halogen substitution is the most common SNAr pathway, the nitro group itself can sometimes act as a leaving group in a process known as denitrative functionalization. researchgate.netresearchgate.net This transformation is synthetically valuable as it offers a direct route to functionalize nitroarenes without relying on the corresponding haloarenes. researchgate.netacs.org

Denitrative substitution can occur through nucleophilic attack at the carbon bearing the nitro group (ipso-substitution). However, this is generally less common than halogen displacement unless catalyzed by a transition metal. rhhz.netbohrium.com More frequently, reactions involving the nitro group can lead to cine- and tele-substitution, where the incoming nucleophile attacks a different position on the ring, followed by the elimination of nitrous acid (HNO₂). researchgate.netnih.govrsc.org

cine-Substitution : The entering group takes a position adjacent to the one occupied by the leaving group (the nitro group). arkat-usa.org

tele-Substitution : The entering group attaches to a position further away (e.g., separated by a double bond in a dienyl intermediate). arkat-usa.org

For this compound, a strong nucleophile could potentially attack the ring at a position ortho or para to the nitro group, leading to a σ-adduct. Subsequent elimination of HNO₂ would result in a product where the nitro group has been formally replaced and the substituent has entered at a different location. arkat-usa.org This pathway competes with the direct substitution of the halogens and its prevalence depends heavily on the reaction conditions and the nature of the nucleophile. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgnobelprize.org These reactions are fundamental in modern organic synthesis. nih.gov

In polyhalogenated aromatic compounds, the selective functionalization of one C-X bond over another is a key challenge and opportunity. For palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order of bond dissociation energies: C–I < C–Br < C–Cl < C–F. libretexts.org

This trend is based on the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). nih.govrsc.org The weaker carbon-iodine bond undergoes oxidative addition much more readily and under milder conditions than the stronger carbon-bromine bond. libretexts.org

This differential reactivity allows for the selective cross-coupling of this compound. By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), it is possible to functionalize the C-I position while leaving the C-Br bond intact. The resulting bromo-substituted product can then be subjected to a second, often more forcing, cross-coupling reaction to functionalize the C-Br position, enabling the stepwise introduction of two different groups onto the aromatic ring. mdpi.com While the nitro group can sometimes participate in or be sensitive to cross-coupling conditions, its presence does not typically alter the fundamental reactivity order of the C-X bonds. rhhz.netnih.gov

Table 2: Typical Bond Dissociation Energies (BDE) for Phenyl Halides This table shows the relative strengths of carbon-halogen bonds, which dictates the order of reactivity in oxidative addition steps of cross-coupling reactions.

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-I | ~65 |

| C-Br | ~81 |

| C-Cl | ~96 |

| C-F | ~127 |

| (Values are approximate for Phenyl-X bonds and serve for illustrative purposes). |

Palladium-Catalyzed Coupling Reactions

The distinct reactive sites on this compound make it an ideal candidate for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester. nih.gov This reaction is known for its mild conditions and tolerance of a wide variety of functional groups, including the nitro group present in the target molecule. nih.govmdpi.com

For this compound, a Suzuki-Miyaura reaction would proceed with high regioselectivity at the more reactive C-I position. This allows for the synthesis of a variety of 5-bromo-3-nitro-biaryl derivatives, with the bromine atom available for further synthetic transformations. The reaction is compatible with aryl, heteroaryl, and vinyl boronic acids. nih.gov

Table 2: Hypothetical Suzuki-Miyaura Reactions of this compound

| Boronic Acid/Ester | Catalyst System | Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Bromo-2-methyl-3-nitro-1,1'-biphenyl |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Bromo-1-(thiophen-2-yl)-2-methyl-3-nitrobenzene |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines, which are common motifs in pharmaceuticals. wikipedia.orgyoutube.com The reaction is highly versatile, accommodating a wide range of primary and secondary amines and aryl halides. organic-chemistry.org

Applying this reaction to this compound would selectively form a new C-N bond at the C-1 position. The choice of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) is crucial for facilitating the reaction, especially with less reactive aryl bromides or when coupling hindered amines. youtube.com However, given the high reactivity of the C-I bond, even first-generation catalyst systems would likely suffice for selective amination at this position. wikipedia.org This method provides a direct route to 2-bromo-6-methyl-4-nitro-N-substituted anilines. While the nitro group is generally tolerated, strong bases like KOtBu can sometimes be incompatible, necessitating the use of weaker bases such as Cs₂CO₃ or K₃PO₄. libretexts.orgbeilstein-journals.org

Beyond Suzuki and Buchwald-Hartwig reactions, the substrate is a viable candidate for other key cross-coupling reactions.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) to form a C-C bond. organic-chemistry.org While powerful, the high reactivity of Grignard reagents can limit functional group tolerance. organic-chemistry.org The nitro group on the substrate is susceptible to attack by the highly nucleophilic Grignard reagent, potentially leading to side products. However, modern protocols using specific nickel or palladium pincer complexes have shown improved tolerance for sensitive groups like nitriles and esters, suggesting that a successful Kumada coupling on this compound at the C-I position is feasible under carefully controlled, low-temperature conditions. acs.orgnih.gov

Negishi Coupling: This reaction employs an organozinc reagent, which is generally more tolerant of functional groups than its Grignard counterpart. organic-chemistry.orgnih.gov The Negishi coupling is highly effective for forming C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. organic-chemistry.orgnih.gov The reaction with this compound would be expected to proceed smoothly and selectively at the C-I position, providing a robust method for introducing various alkyl, vinyl, or aryl groups while preserving the nitro and bromo functionalities. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org It is a premier method for synthesizing arylalkynes. The reaction is highly efficient with aryl iodides. libretexts.org Therefore, this compound would readily undergo Sonogashira coupling at the C-I position to yield 1-alkynyl-5-bromo-2-methyl-3-nitrobenzene derivatives, which are valuable intermediates for further synthesis. rsc.orgresearchgate.net

A more recent and advanced strategy for functionalizing aromatic compounds involves the direct activation and replacement of a nitro group. bohrium.comnsmsi.ir This "denitrative coupling" provides a synthetic pathway that is orthogonal to traditional halogen-based cross-couplings. researchgate.netresearchgate.net Instead of reacting at the C-I or C-Br positions, this method targets the C-NO₂ bond.

The development of specialized palladium catalysts, particularly those using bulky phosphine ligands like BrettPhos, has enabled the first examples of denitrative Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. acs.orgnih.gov The reaction proceeds through an oxidative addition of the palladium catalyst to the Ar-NO₂ bond. nih.gov This allows for the introduction of aryl, amino, or alkynyl groups at the C-3 position of the starting material, a transformation not accessible through the halogen-selective couplings. This approach is highly appealing as it can significantly shorten synthetic routes by avoiding the traditional multi-step conversion of a nitro group to a halide. bohrium.comacs.org

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Selective Position |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-C | C-1 (Iodo) |

| Buchwald-Hartwig | Amine | C-N | C-1 (Iodo) |

| Kumada | Grignard Reagent | C-C | C-1 (Iodo) |

| Negishi | Organozinc Reagent | C-C | C-1 (Iodo) |

| Sonogashira | Terminal Alkyne | C-C (sp) | C-1 (Iodo) |

Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, are powerful methods for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.orgrsc.org These reactions typically involve the coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, and are traditionally promoted by copper metal or copper(I) salts. wikipedia.org The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. sci-hub.semdpi.com Furthermore, the presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in the title compound, generally accelerates the reaction. wikipedia.orgsci-hub.se

For this compound, the significant difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for highly selective functionalization. The C-I bond is considerably weaker and more susceptible to oxidative addition to a Cu(I) center, which is a key step in many proposed Ullmann reaction mechanisms. rug.nl Consequently, in a copper-catalyzed reaction with a suitable nucleophile, the iodine atom is expected to be displaced selectively.

This chemoselectivity enables the synthesis of diverse derivatives where a new functional group is introduced at the C1 position while leaving the bromine atom at the C5 position intact for potential subsequent transformations. For example, coupling with an alcohol (Ullmann ether synthesis) or an amine (a process related to the Goldberg reaction) would yield the corresponding aryl ether or aryl amine, respectively. organic-chemistry.orgwikipedia.org

Table 1: Predicted Selective Ullmann-Type Reactions

This table outlines the expected major products from the copper-catalyzed coupling of this compound with representative nucleophiles, highlighting the selective substitution at the C-I bond.

| Nucleophile | Catalyst System (Typical) | Expected Major Product | Product Name |

| Phenol | CuI, Base (e.g., Cs₂CO₃) | 5-Bromo-2-methyl-3-nitro-1-phenoxybenzene | |

| Aniline (B41778) | CuI, Ligand, Base | 5-Bromo-2-methyl-3-nitro-N-phenylaniline |

Rhodium-Catalyzed Functionalizations

Rhodium catalysis has emerged as a versatile tool for C-H functionalization, enabling the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. researchgate.net The regioselectivity of these reactions is often controlled by a directing group on the substrate. researchgate.net For nitroarenes, the nitro group itself can serve as a directing group, typically favoring functionalization at the ortho position. nih.govrsc.orgrsc.org

In the case of this compound, two primary pathways for rhodium-catalyzed functionalization can be envisioned:

Aromatic C-H Activation: The nitro group at C3 can direct the rhodium catalyst to activate the C-H bond at the C4 position. Studies have shown that Rh(III) catalysts can facilitate the ortho-alkynylation or ortho-iodination of nitrobenzenes. nih.govrsc.orgrsc.org Applying this to the title substrate would likely result in the introduction of a new substituent at the C4 position, yielding a penta-substituted benzene ring. The reaction proceeds via an electrophilic concerted metalation-deprotonation mechanism. rsc.orgrsc.org

Benzylic C-H Functionalization: Alternatively, rhodium(II) catalysts, often in the form of rhodium carbenes, are known to mediate C-H insertion reactions. researchgate.netnih.gov This approach could target the C-H bonds of the methyl group at the C2 position. Such transformations are highly valuable for introducing functionality at the benzylic position, which is a key site for further synthetic elaboration. researchgate.netacs.org

The specific outcome would be highly dependent on the choice of the rhodium catalyst (e.g., Rh(III) vs. Rh(II)), ligands, and reaction partners.

Radical Reactions and Benzylic Functionalization

The methyl group attached to the benzene ring represents a benzylic position, which exhibits unique reactivity in radical reactions due to the stability of the resulting benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com

Formation and Stability of Benzylic Radicals at the Methyl Group

The C-H bonds of a benzylic carbon are significantly weaker than typical sp³-hybridized C-H bonds. masterorganicchemistry.com This is because the homolytic cleavage of a benzylic C-H bond generates a benzylic radical, which is highly stabilized by resonance. chemistrysteps.comlibretexts.org The unpaired electron in the p-orbital of the benzylic carbon can delocalize into the π-system of the aromatic ring. masterorganicchemistry.comlibretexts.org

For the radical formed from this compound, the unpaired electron at the benzylic carbon is delocalized over the ortho and para positions of the benzene ring. This delocalization drastically lowers the energy of the radical intermediate, making its formation more favorable compared to a non-benzylic alkyl radical. While the electronic effects of the ring substituents (iodo, bromo, nitro) can modulate the radical's stability, the primary stabilizing factor is this resonance delocalization. researchgate.netrsc.org

Computational Chemistry and Theoretical Studies of 5 Bromo 1 Iodo 2 Methyl 3 Nitrobenzene

Mechanistic Probing via Computational Methods

Predicting Regioselectivity and Stereoselectivity of Chemical Transformations

The substitution pattern of the benzene (B151609) ring in 5-Bromo-1-iodo-2-methyl-3-nitrobenzene, with its combination of electron-donating (methyl) and electron-withdrawing (nitro, bromo, iodo) groups, presents a fascinating case for studying the regioselectivity and stereoselectivity of its chemical transformations. Density Functional Theory (DFT) has emerged as a powerful tool for predicting the outcomes of such reactions. researchgate.netnih.gov

By calculating the energies of possible transition states, intermediates, and products, computational chemists can determine the most likely reaction pathways. For instance, in nucleophilic aromatic substitution reactions, the regioselectivity is governed by the relative activation energies for the attack of a nucleophile at the different carbon atoms bearing halogen substituents. The presence of the strongly electron-withdrawing nitro group ortho and para to the halogen atoms activates them towards substitution. DFT calculations can quantify this activation by modeling the transition states for substitution at the C-Br and C-I positions.

Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, can also provide a qualitative understanding of regioselectivity. The distribution of the Lowest Unoccupied Molecular Orbital (LUMO) on the aromatic ring can indicate the most electrophilic sites, which are susceptible to nucleophilic attack. For this compound, the LUMO is expected to have significant contributions from the carbon atoms attached to the bromine and iodine atoms, as well as the nitro group.

Furthermore, DFT can be employed to predict the stereoselectivity of reactions where new chiral centers are formed. rsc.orgnih.gov By comparing the energies of the diastereomeric transition states leading to different stereoisomers, the preferred stereochemical outcome can be predicted. This is particularly relevant for reactions involving the substituents on the ring.

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Nucleophilic Aromatic Substitution on a Substituted Halonitrobenzene

| Position of Nucleophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Carbon bearing Bromine | 22.5 | |

| Carbon bearing Iodine | 20.1 | Product of Iodine substitution |

Note: This table is a representative example based on typical DFT calculations for similar compounds and does not represent experimentally verified data for this compound.

Role of Implicit Solvent Models in DFT Calculations

Chemical reactions are most often carried out in a solvent, which can have a profound impact on reaction rates and equilibria. Explicitly modeling each solvent molecule in a DFT calculation is computationally very expensive. Implicit solvent models offer a computationally efficient alternative by representing the solvent as a continuous medium with a specific dielectric constant. nih.govwikipedia.orgosti.gov

These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), create a cavity around the solute molecule and calculate the electrostatic interaction between the solute's charge distribution and the polarized continuum of the solvent. pitt.edu This approach allows for the inclusion of bulk solvent effects on the geometry and electronic structure of this compound and the transition states of its reactions.

For a polar molecule like this compound, the choice of solvent can significantly influence its properties. A polar solvent would be expected to stabilize the ground state and any charged or highly polar transition states, potentially altering reaction barriers compared to the gas phase. Implicit solvent models are crucial for obtaining theoretically predicted results that are comparable to experimental data obtained in solution.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.netwisc.eduq-chem.com This method provides valuable insights into the electronic delocalization and stability of a molecule.

For this compound, NBO analysis can quantify the nature of the C-Br, C-I, C-N, and C-C bonds in the aromatic ring. It can also reveal hyperconjugative interactions, which are stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. A key aspect of NBO analysis is the second-order perturbation theory analysis of the Fock matrix, which estimates the stabilization energy (E(2)) associated with these donor-acceptor interactions.

Significant E(2) values for interactions between the lone pairs of the oxygen atoms of the nitro group and the π* antibonding orbitals of the benzene ring, for example, would indicate strong resonance delocalization of the nitro group's electron-withdrawing effect. Similarly, interactions involving the σ* antibonding orbitals of the C-Br and C-I bonds can provide information about their relative lability.

Table 2: Hypothetical NBO Analysis Data for Key Donor-Acceptor Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O) on NO2 | π* (C-C) in ring | 5.2 |

| π (C=C) in ring | σ* (C-I) | 1.8 |

| π (C=C) in ring | σ* (C-Br) | 1.5 |

| LP (I) | σ* (C-C) in ring | 0.9 |

Note: This table presents a hypothetical but chemically reasonable set of NBO results to illustrate the type of information obtained from this analysis. These are not experimentally derived values.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Reaction Products Involving 5 Bromo 1 Iodo 2 Methyl 3 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C)

In a typical reaction, such as a Suzuki or Sonogashira cross-coupling, the iodine atom is selectively replaced due to the weaker C-I bond compared to the C-Br bond. This substitution leads to predictable changes in the NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the starting material, the two aromatic protons would appear as distinct signals, likely doublets, due to coupling with each other. The methyl protons would appear as a singlet. Upon reaction, for instance, the introduction of a new aryl group at the C1 position, new aromatic signals would appear, and the chemical shifts of the original aromatic and methyl protons would be altered due to the change in the electronic environment. The deshielding effect of the nitro group causes protons ortho and para to it to shift downfield (to a higher ppm value). stackexchange.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum of a reaction product would show the disappearance of the signal corresponding to the carbon atom bonded to iodine and the appearance of new signals for the introduced substituent. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom attached to the nitro group (ipso-carbon) is typically shifted significantly downfield. stackexchange.com The positions of the bromo, methyl, and nitro groups create a distinct substitution pattern that can be confirmed by analyzing the chemical shifts and comparing them to predicted values or data from similar compounds. chemicalbook.comresearchgate.net

Illustrative Example: Hypothetical Suzuki Coupling Product

Consider a hypothetical reaction where 5-Bromo-1-iodo-2-methyl-3-nitrobenzene reacts with phenylboronic acid to yield 5-Bromo-2-methyl-3-nitro-1,1'-biphenyl . The expected NMR data would be crucial for confirming this structure.

Interactive Data Table: Predicted NMR Data for 5-Bromo-2-methyl-3-nitro-1,1'-biphenyl

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.8 - 8.2 | m | Aromatic Protons (H4, H6) |

| ¹H | 7.3 - 7.6 | m | Phenyl Group Protons |

| ¹H | 2.1 - 2.4 | s | Methyl Protons (-CH₃) |

| ¹³C | 148 - 152 | s | C-NO₂ |

| ¹³C | 135 - 145 | s | Quaternary Aromatic Carbons |

| ¹³C | 128 - 132 | s | Phenyl Group Carbons |

| ¹³C | 120 - 125 | s | C-Br |

| ¹³C | 15 - 20 | s | Methyl Carbon (-CH₃) |

Note: 'm' denotes multiplet, 's' denotes singlet. Predicted shifts are approximate and depend on the solvent and specific electronic effects.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Standard Mass Spectrometry (MS): In MS, the molecule is ionized, and the resulting molecular ion (M⁺) peak reveals the nominal molecular weight of the reaction product. The fragmentation pattern, which shows the breakdown of the molecular ion into smaller charged fragments, offers structural clues. For reaction products of this compound, characteristic fragmentation patterns include the loss of the nitro group (loss of NO₂ radical, 46 Da) or a nitrosonium ion (loss of NO⁺, 30 Da). researchgate.netnih.gov The presence of bromine is indicated by a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity (M⁺ and M⁺+2) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's molecular formula. chemrxiv.orgcore.ac.uk By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confirm the elemental composition of the newly synthesized product. This is particularly crucial for complex molecules where multiple formulas could correspond to the same nominal mass. An acceptable mass error is typically considered to be less than 5 ppm (parts per million). researchgate.net

Interactive Data Table: HRMS Data for Hypothetical Product 5-Bromo-2-methyl-3-nitro-1,1'-biphenyl

| Parameter | Value |

| Molecular Formula | C₁₃H₁₀BrNO₂ |

| Calculated Exact Mass | 290.9949 |

| Measured Exact Mass (Hypothetical) | 290.9952 |

| Mass Error (ppm) | 1.03 |

| Ionization Mode | ESI+ or EI |

| Observed Ion | [M+H]⁺ or [M]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are instrumental in identifying the functional groups present in a reaction product.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The presence of the nitro group in any product is readily confirmed by its strong and characteristic absorption bands. researchgate.net

Asymmetric NO₂ Stretch: Typically appears in the range of 1500-1570 cm⁻¹. researchgate.net

Symmetric NO₂ Stretch: Typically appears in the range of 1300-1370 cm⁻¹. researchgate.net

Other important vibrations include C-H stretches from the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Br stretch (typically below 700 cm⁻¹). Changes in the substitution pattern on the benzene (B151609) ring can be inferred from shifts in the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region. scirp.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and non-polar bonds often give strong Raman signals. For reaction products, the symmetric NO₂ stretch is typically strong in the Raman spectrum. Aromatic ring vibrations also produce characteristic Raman bands. nih.gov The C-I and C-Br bonds would also have characteristic low-frequency Raman signals.

Interactive Data Table: Key Vibrational Frequencies for a Substituted Nitroaromatic Product

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | 2960 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1570 - 1500 | 1570 - 1500 | Strong (IR) |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| Symmetric NO₂ Stretch | 1370 - 1300 | 1370 - 1300 | Strong (IR), Strong (Raman) |

| C-N Stretch | ~850 | ~850 | Medium |

| C-Br Stretch | < 700 | < 700 | Medium-Strong |

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

When a reaction product can be grown as a single crystal of sufficient quality, X-ray crystallography provides the ultimate, unambiguous proof of its molecular structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays scattered by the electron clouds of the atoms.

The resulting electron density map is used to build a model of the molecule, providing highly accurate data on:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles between adjacent bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule.

Stereochemistry: The absolute configuration of chiral centers, if present.

For a derivative of this compound, an X-ray crystal structure would definitively confirm the substitution pattern on the benzene ring and the identity and geometry of any newly introduced groups. researchgate.netbath.ac.uk It would also reveal intermolecular interactions, such as hydrogen bonds or halogen bonds, which govern how the molecules pack in the solid state. This level of detail is unparalleled by other spectroscopic methods and serves as the gold standard for structural proof. growingscience.com

Applications of 5 Bromo 1 Iodo 2 Methyl 3 Nitrobenzene As a Synthetic Building Block in Advanced Organic Synthesis

Scaffold for the Synthesis of Complex Aromatic Architectures

The inherent structural features of 5-Bromo-1-iodo-2-methyl-3-nitrobenzene make it an ideal starting point for the synthesis of highly substituted aromatic compounds. The presence of multiple, orthogonally reactive functional groups allows for a diversity-oriented synthetic approach, where a single substrate can be converted into a library of complex molecules.

Utilization in Pharmaceutical and Agrochemical Intermediates

While direct, publicly documented applications of this compound in the synthesis of specific commercial pharmaceuticals or agrochemicals are not extensively reported in readily available literature, its structural motifs are present in many bioactive molecules. Polysubstituted anilines, which can be readily prepared from this compound, are key components in a vast number of drugs and agricultural products. organic-chemistry.orgacs.orgmdpi.comacs.orgwikipedia.orgyoutube.comnih.govyoutube.com The strategic placement of bromo, iodo, and methyl groups allows for the introduction of various other functionalities through cross-coupling and other substitution reactions, ultimately leading to the formation of complex molecules with desired biological activities.

For instance, the aniline (B41778) derived from the reduction of this compound can serve as a precursor to a variety of heterocyclic compounds, such as quinolines, indoles, and benzimidazoles, which are prevalent in medicinal chemistry. The halogen atoms can be replaced with carbon, nitrogen, or oxygen-based substituents through transition-metal catalyzed cross-coupling reactions, a common strategy in the synthesis of modern pharmaceuticals.

Precursor for Advanced Organic Materials

The highly functionalized nature of this compound also makes it a promising candidate as a precursor for advanced organic materials. The ability to undergo sequential and selective cross-coupling reactions at the bromine and iodine positions allows for the construction of conjugated polymers and dendrimers. These materials are of significant interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The differential reactivity of the C-I and C-Br bonds can be exploited to first introduce a substituent at the more reactive iodine position, followed by a different functional group at the bromine position. This stepwise approach enables the precise control over the final structure and, consequently, the electronic and photophysical properties of the resulting material. The nitro and methyl groups can be further modified to fine-tune the material's properties, such as solubility, morphology, and energy levels.

Selective Derivatization for Multifunctional Molecules

The true synthetic utility of this compound lies in the ability to selectively transform its various functional groups. This chemoselectivity is key to building molecular complexity in a controlled manner.

Chemoselective Transformations of Halogen Atoms (Bromine vs. Iodine)

The difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is a cornerstone of modern organic synthesis, allowing for selective functionalization. The C-I bond is generally more reactive towards oxidative addition to transition metal catalysts, such as palladium, which is the key step in many cross-coupling reactions. nih.govacs.orgnih.govacs.org This allows for selective reactions at the iodine-bearing carbon.

Table 1: Representative Chemoselective Cross-Coupling Reactions on Haloarenes

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Conditions (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Toluene (B28343)/Water, Heat | Biaryl |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N) | THF, Room Temp to Heat | Arylalkyne |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃, base (e.g., Et₃N) | DMF, Heat | Arylalkene |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu) | Toluene, Heat | Arylamine |

This table presents generalized conditions. Specific conditions for this compound would require experimental optimization.

By carefully choosing the catalyst, ligands, and reaction conditions, a synthetic chemist can selectively perform a Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination at the C-I position, leaving the C-Br bond intact for a subsequent transformation. This powerful strategy allows for the introduction of two different substituents at specific positions on the aromatic ring.

Reduction of the Nitro Group to Amino Functionality and Subsequent Transformations

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group (-NH₂). organic-chemistry.orgacs.orgacs.orgwikipedia.orgyoutube.comnih.govyoutube.comyoutube.comnih.gov This transformation is fundamental in organic synthesis as it opens up a plethora of subsequent chemical modifications. The resulting aniline is a key intermediate for the synthesis of a wide range of compounds.

A variety of reagents can be employed for the reduction of nitroarenes, with the choice often depending on the presence of other functional groups in the molecule. organic-chemistry.orgacs.orgacs.orgwikipedia.orgyoutube.comnih.govyoutube.com For a substrate like this compound, a chemoselective reducing agent is required to avoid the reduction of the halogen substituents.

Table 2: Common Reagents for the Reduction of Nitroarenes

| Reagent | Conditions (Typical) | Selectivity Notes |

| Fe / NH₄Cl | Ethanol/Water, Heat | Generally chemoselective for the nitro group. |

| SnCl₂ · 2H₂O | Ethanol, Heat | A classic and effective method. |

| H₂, Pd/C | Methanol (B129727) or Ethanol, Room Temperature | Can also reduce other functional groups like alkenes and can cause dehalogenation. |